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molecular formula N3- B081097 azide CAS No. 14343-69-2

azide

Cat. No. B081097
M. Wt: 42.021 g/mol
InChI Key: IVRMZWNICZWHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04548926

Procedure details

An azide solution was prepared in the same way as in Example 8 using 0.45 g. (1 mmole) of N-benzyloxycarbonyl-L-phenylalanyl-L-histidine hydrazide. To the solution was added 0.20 g. (1 mmole) of 1(R)-amino-3-methylbutylphosphonic acid hemihydrochloride (melting at 267°-269.5°) prepared according to the method of J. R. Chambers and A. F. Isbell [J. Org. Chem., 29, 832 (1964)], followed by 0.11 g. of N-methylmorpholine. The mixture was stirred at 4° C. for 11 days. Insoluble matter was removed by filtration and the filtrate was treated in a conventional manner. There was obtained 0.47 g. of the desired compound as a white powdery solid, melting at 159°-167° C.; [α]22 -15.6° (C=0.5, dimethylformamide).
Name
N-benzyloxycarbonyl-L-phenylalanyl-L-histidine hydrazide
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
1(R)-amino-3-methylbutylphosphonic acid hemihydrochloride
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][C@H:12]([C:20]([NH:22][C@H:23]([C:30]([NH:32][NH2:33])=[O:31])[CH2:24][C:25]1[N:29]=[CH:28][NH:27][CH:26]=1)=[O:21])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:35][C@H](P(=O)(O)O)CC(C)C.[NH2:45][C@H:46]([P:51](=[O:54])([OH:53])[OH:52])[CH2:47][CH:48]([CH3:50])[CH3:49].CN1CCOCC1>CN(C)C=O>[N-:35]=[N+:32]=[N-:33].[CH2:1]([O:8][C:9]([NH:11][C@H:12]([C:20]([NH:22][C@H:23]([C:30]([NH:45][C@H:46]([P:51](=[O:53])([OH:52])[OH:54])[CH2:47][CH:48]([CH3:50])[CH3:49])=[O:31])[CH2:24][C:25]1[N:29]=[CH:28][NH:27][CH:26]=1)=[O:21])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
N-benzyloxycarbonyl-L-phenylalanyl-L-histidine hydrazide
Quantity
1 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC1=CNC=N1)C(=O)NN
Step Two
Name
1(R)-amino-3-methylbutylphosphonic acid hemihydrochloride
Quantity
1 mmol
Type
reactant
Smiles
Cl.N[C@@H](CC(C)C)P(O)(O)=O.N[C@@H](CC(C)C)P(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 4° C. for 11 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added 0.20 g
CUSTOM
Type
CUSTOM
Details
Insoluble matter was removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate was treated in a conventional manner
CUSTOM
Type
CUSTOM
Details
There was obtained 0.47 g

Outcomes

Product
Details
Reaction Time
11 d
Name
Type
product
Smiles
[N-]=[N+]=[N-]
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)P(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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